

3-Hydroxy-5-methoxybenzaldehyde-d3 molecular weight

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Compound of Interest

Compound Name: 3-Hydroxy-5-methoxybenzaldehyde-d3
Cat. No.: B1153120

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An In-Depth Technical Guide to **3-Hydroxy-5-methoxybenzaldehyde-d3**: Properties, Synthesis, and Analysis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **3-Hydroxy-5-methoxybenzaldehyde-d3**, a deuterated analog of a valuable aromatic aldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, isotopic labeling, synthesis, and analytical characterization. The guide emphasizes the practical application and rationale behind the use of stable isotope-labeled compounds in advanced scientific research.

Introduction: The Significance of Isotopic Labeling

In modern biomedical and pharmaceutical research, stable isotope labeling is an indispensable tool. The substitution of an atom with its heavier, non-radioactive isotope, such as replacing hydrogen (^1H) with deuterium (^2H or D), creates a molecule that is chemically identical to its parent but physically distinguishable by its increased mass. This mass shift is the cornerstone of its utility.

3-Hydroxy-5-methoxybenzaldehyde-d3 is the deuterated form of 3-Hydroxy-5-methoxybenzaldehyde. The "-d3" designation signifies that three hydrogen atoms on the methoxy group have been replaced with deuterium atoms. This specific labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement of its non-deuterated counterpart in complex biological matrices. The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a well-documented field, highlighting the importance of such labeled compounds in drug metabolism studies.

Core Molecular Properties

The foundational characteristics of a molecule are critical for its application. Here, we detail the key properties of both the parent compound and its deuterated isotopologue. The molecular formula for the non-deuterated 3-Hydroxy-5-methoxybenzaldehyde is $C_8H_8O_3$.^{[1][2][3]}

Molecular Structure and Weight

The replacement of three hydrogen atoms with deuterium in the methoxy group results in a predictable increase in molecular weight. This mass difference is fundamental to its use in mass spectrometry-based assays.

Diagram: Chemical Structure of **3-Hydroxy-5-methoxybenzaldehyde-d3**

Caption: Structure of **3-Hydroxy-5-methoxybenzaldehyde-d3**.

Tabulated Physicochemical Data

The table below summarizes the key quantitative data for **3-Hydroxy-5-methoxybenzaldehyde-d3** and its non-deuterated parent compound.

Property	3-Hydroxy-5-methoxybenzaldehyde	3-Hydroxy-5-methoxybenzaldehyde-d3	Data Source
Molecular Formula	C ₈ H ₈ O ₃	C ₈ H ₅ D ₃ O ₃	[1][4]
Average Molecular Weight	152.15 g/mol	Approx. 155.17 g/mol	[3][4]
Monoisotopic Mass	152.04734 Da	155.0662 Da	[5][6]
CAS Number	57179-35-8	Not available (Isotopologue)	[2][7]

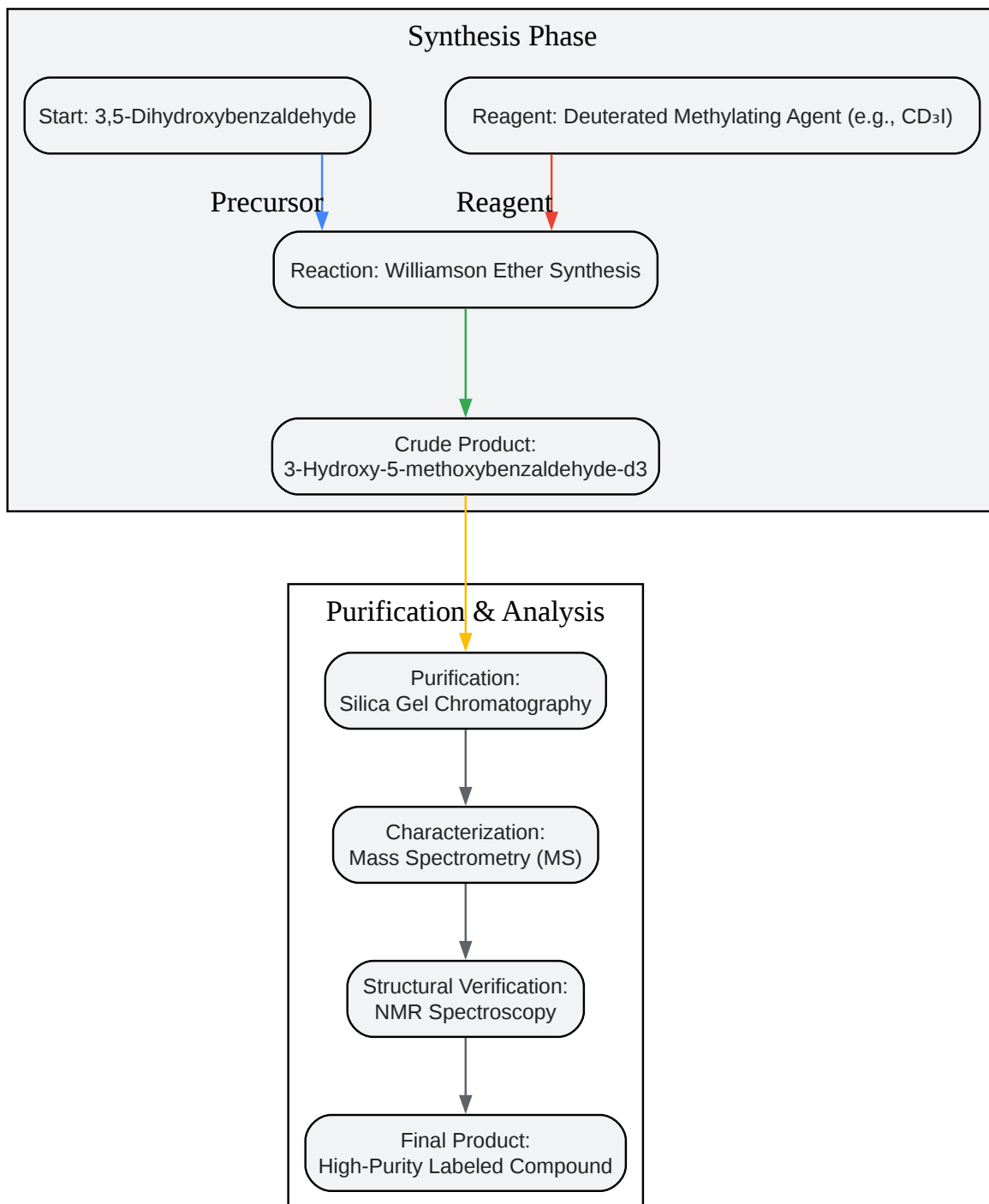
Synthesis and Isotopic Labeling Strategy

The synthesis of deuterated aromatic compounds is a critical process for generating high-purity standards. Generally, these compounds are synthesized via an H-D exchange reaction using heavy water (D₂O) or by building the molecule from a deuterated precursor.[8]

Rationale for Synthetic Approach

The choice of synthetic route depends on the desired position of the deuterium labels and the stability of the molecule under reaction conditions. For labeling the methoxy group, a common strategy involves using a deuterated methylating agent (e.g., CD₃I) to react with the corresponding phenol precursor (3,5-dihydroxybenzaldehyde). This approach ensures the specific and high-incorporation of deuterium at the desired position. An alternative is a direct H-D exchange on the final molecule, often requiring a catalyst and harsh conditions, which can be less specific.[8][9]

Diagram: Conceptual Synthesis Workflow



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Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis via Methylation

This protocol is a representative method and may require optimization based on specific laboratory conditions.

- **Preparation:** In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve 3,5-dihydroxybenzaldehyde in a suitable polar aprotic solvent like DMF or acetone.
- **Deprotonation:** Add a mild base, such as potassium carbonate (K_2CO_3), to the solution. Stir the mixture at room temperature for 30-60 minutes to selectively deprotonate one of the hydroxyl groups. The stoichiometry must be carefully controlled to favor mono-methylation.
- **Deuterated Methylation:** Slowly add a deuterated methylating agent, such as trideuteriomethyl iodide (CD_3I), to the reaction mixture.
- **Reaction:** Heat the mixture gently (e.g., 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
- **Workup:** After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[7]
- **Purification:** Purify the crude product using silica gel column chromatography to isolate the desired **3-Hydroxy-5-methoxybenzaldehyde-d3** from unreacted starting material and dimethylated byproducts.

Analytical Characterization and Quality Control

Verifying the identity, purity, and isotopic enrichment of the synthesized compound is paramount. This is a self-validating system where each analytical technique provides complementary information.

Mass Spectrometry (MS)

MS is the primary technique for confirming the molecular weight and assessing isotopic purity.

- **Objective:** To confirm the mass increase corresponding to the incorporation of three deuterium atoms and to quantify the isotopic enrichment.

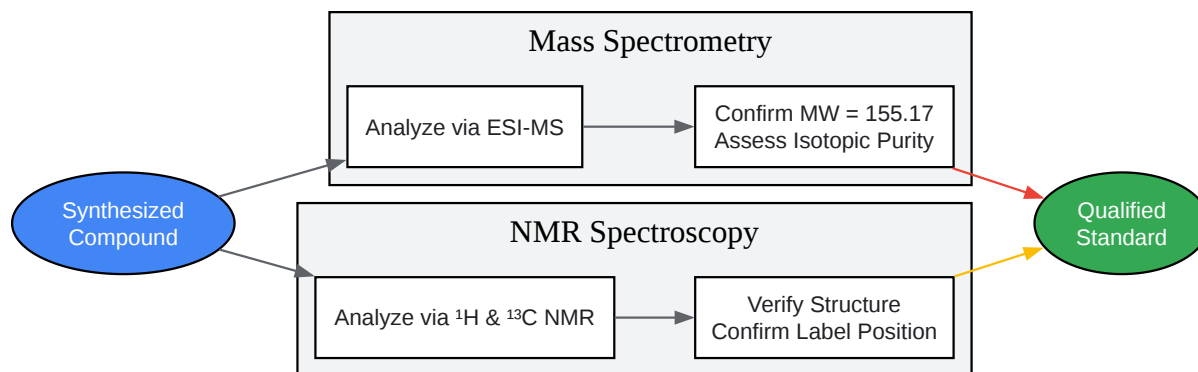
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule $[M+H]^+$ will be observed.
 - Expected Result: A peak at m/z 156.0734, corresponding to the $[M+H]^+$ adduct of $C_8H_5D_3O_3$, should be the base peak. The corresponding peak for the non-deuterated analog would be at m/z 153.0546.[5] The relative intensities of these peaks are used to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

- Objective: To verify the molecular structure and confirm the location of the deuterium labels.
- 1H NMR:
 - Rationale: In a 1H NMR spectrum, the signal corresponding to the methoxy group protons ($-OCH_3$), which typically appears as a singlet around 3.8 ppm, will be absent or significantly diminished.[7] The remaining aromatic proton signals will confirm the integrity of the benzaldehyde backbone.
- ^{13}C NMR:
 - Rationale: The carbon of the deuterated methoxy group ($-OCD_3$) will exhibit a characteristic triplet in the ^{13}C NMR spectrum due to coupling with deuterium (spin $I=1$). Its chemical shift will also be slightly upfield compared to the non-deuterated analog.

Diagram: Analytical Validation Workflow



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Caption: Workflow for analytical characterization.

Applications in Research and Development

3-Hydroxy-5-methoxybenzaldehyde and its derivatives are versatile building blocks in organic synthesis, used in the creation of more complex molecules for pharmaceuticals and fragrances. [7][10] The deuterated version, **3-Hydroxy-5-methoxybenzaldehyde-d₃**, serves a more specialized and critical role.

- **Internal Standard in Bioanalysis:** Its primary application is as an internal standard in quantitative LC-MS assays. When measuring the concentration of the parent drug or metabolite in plasma, urine, or tissue samples, a known amount of the deuterated analog is spiked into the sample. Because it co-elutes with the non-deuterated analyte and has nearly identical ionization efficiency but a different mass, it allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample processing.
- **Metabolic Fate Studies:** Deuterated compounds are used to trace the metabolic pathways of a drug. By administering the labeled compound, researchers can use mass spectrometry to identify metabolites, which will also carry the deuterium label, helping to elucidate metabolic breakdown routes.

Conclusion

3-Hydroxy-5-methoxybenzaldehyde-d3 is more than just a heavy version of its parent compound; it is a precision tool that enables quantitative accuracy in complex research environments. Its molecular weight of approximately 155.17 g/mol is a direct consequence of the stable isotopic labeling that is fundamental to its utility. Through controlled synthesis and rigorous analytical validation, this compound serves as a gold-standard internal standard, underpinning the reliability of pharmacokinetic, toxicokinetic, and metabolic studies in the field of drug development.

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